N-(4-Methyl-1,3-benzothiazol-2-yl)urea

Description

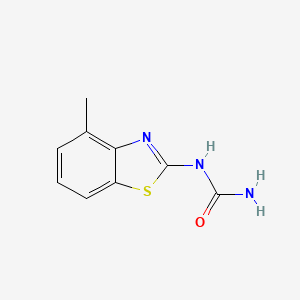

N-(4-Methyl-1,3-benzothiazol-2-yl)urea is a heterocyclic urea derivative featuring a benzothiazole core substituted with a methyl group at the 4-position and a urea moiety at the 2-position. The benzothiazole scaffold is recognized for its role in enhancing bioavailability and target binding, making it a privileged structure in medicinal chemistry .

Properties

CAS No. |

115605-28-2 |

|---|---|

Molecular Formula |

C9H9N3OS |

Molecular Weight |

207.251 |

IUPAC Name |

(4-methyl-1,3-benzothiazol-2-yl)urea |

InChI |

InChI=1S/C9H9N3OS/c1-5-3-2-4-6-7(5)11-9(14-6)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13) |

InChI Key |

LVBOZAHYYFCNOB-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)N |

Synonyms |

Urea, (4-methyl-2-benzothiazolyl)- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Varied Benzothiazole/Thiazole Substitutions

N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea (Compound 9)

- Structure : Differs from the target compound by having a 3-methylphenyl group instead of a 4-methylbenzothiazole.

- Activity : Exhibited significant anticancer activity against prostate cancer cell lines (IC50 = 78.28 ± 1.2 μM) .

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

- Structure : Features a nitro-substituted thiazole and a methoxyphenyl group.

- Activity: A known glycogen synthase kinase 3β (GSK-3β) inhibitor.

- Key Difference : The nitro group enhances electron-withdrawing effects, which may improve enzyme-binding affinity compared to the methyl-substituted benzothiazole in the target compound.

Non-Urea Benzothiazole Derivatives

2-Aminothiazole Sulfonamides (e.g., AB4)

- Structure : Contains a sulfonamide linkage and triazole substituents instead of urea.

Benzothiazole-Semicarbazones (e.g., 4g, 4i, 4k)

- Structure : Replaces urea with a semicarbazone moiety.

- Activity : Demonstrated 100% protection in maximal electroshock seizure (MES) tests at 30 mg/kg, indicating potent anticonvulsant effects .

- Key Difference : The semicarbazone group may enhance hydrogen-bonding interactions with neuronal ion channels compared to urea.

Complex Urea Derivatives in Screening Libraries

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-N′-(4-methyl-1,3-benzothiazol-2-yl)urea

- Structure: Shares the 4-methylbenzothiazol-2-yl urea core but includes a dihydrobenzodioxin-pyrrolidinone substituent.

Data Tables: Structural and Activity Comparison

Discussion of Structural-Activity Relationships (SAR)

- Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., compound 9 ) generally exhibit higher anticancer activity than thiazole analogs, likely due to increased lipophilicity and aromatic stacking.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition, while electron-donating groups (e.g., methyl in the target compound) may improve metabolic stability.

- Urea vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.